molecular formula C19H19N5O3 B2844094 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097892-95-8

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2844094
CAS No.: 2097892-95-8
M. Wt: 365.393
InChI Key: YHCHZSOTJFBPBH-UHFFFAOYSA-N
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Description

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that holds significant potential in various scientific fields. As a hybrid of quinoxaline and pyrazolo[3,2-b][1,3]oxazine structures, it encompasses unique chemical properties that render it a subject of intense research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline typically involves multi-step organic reactions. Commonly, the process starts with the formation of the pyrazolo[3,2-b][1,3]oxazine core, followed by the attachment of the quinoxaline moiety via a nucleophilic substitution reaction. Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would necessitate large-scale organic synthesis setups, focusing on optimizing yields and ensuring product purity. Techniques such as flow chemistry, which allows for continuous reaction processing, might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is prone to various types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions could involve catalytic hydrogenation using palladium on carbon.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Palladium on carbon, lithium aluminum hydride

  • Solvents: : Aprotic solvents such as acetonitrile, dimethylformamide

Major Products Formed

Major products from these reactions depend on the reaction type. For example:

  • Oxidation typically results in the formation of carbonyl or carboxyl derivatives.

  • Reduction can yield fully or partially hydrogenated products.

  • Substitution reactions may introduce various substituents, altering the electronic properties and reactivity of the core structure.

Scientific Research Applications

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has several notable applications:

  • Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.

  • Biology: : Investigated for its potential as a molecular probe due to its unique structural features.

  • Medicine: : Examined for pharmacological properties, including its interaction with biological targets.

  • Industry: : Potentially useful in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved can be highly specific, often requiring detailed structural analysis to understand the interactions at a molecular level.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as pyrazolo[3,2-b]oxazines and quinoxalines individually, 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline stands out due to its hybrid nature. This dual-structure feature imparts it with unique electronic properties and reactivity patterns not typically observed in its individual components.

List of Similar Compounds

  • Pyrazolo[3,2-b]oxazines

  • Quinoxalines

  • Pyrrolidine derivatives

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Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-19(16-10-18-24(22-16)7-3-9-26-18)23-8-6-13(12-23)27-17-11-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,10-11,13H,3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHZSOTJFBPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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